molecular formula C14H17NO3 B8531407 3-(5-Isopropoxy-indol-3-yl)-propionic acid

3-(5-Isopropoxy-indol-3-yl)-propionic acid

Katalognummer: B8531407
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: SCXTXPLRPHJANL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Isopropoxy-indol-3-yl)-propionic acid is a derivative of indole-3-propionic acid, a compound known for its antioxidant properties and potential neuroprotective effects.

Vorbereitungsmethoden

The synthesis of 3-(5-Isopropoxy-indol-3-yl)-propionic acid can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some of the classical methods used for the preparation of indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(5-Isopropoxy-indol-3-yl)-propionic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(5-Isopropoxy-indol-3-yl)-propionic acid has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

3-(5-Isopropoxy-indol-3-yl)-propionic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific isopropoxy substitution, which may confer distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

3-(5-propan-2-yloxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(7-11)10(8-15-13)3-6-14(16)17/h4-5,7-9,15H,3,6H2,1-2H3,(H,16,17)

InChI-Schlüssel

SCXTXPLRPHJANL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC2=C(C=C1)NC=C2CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.